Chromium boride (Cr2B)

Surface alloying Microhardness Fracture toughness

Solving phase selection in wear-resistant coatings: uncontrolled boride precipitation leads to inconsistent wear life and magnetic interference. Chromium boride (Cr2B) is the kinetically mandated primary hardening precipitate in NiCrBSi alloys, delivering precise microstructural control. • 90 vol.% Cr2B/(Fe,Cr)2B coatings achieve 6x hydroabrasive wear resistance improvement • Hardness peak of 537 HV0.2 • Temperature-independent paramagnetism (no magnetic transition) • ≥99.5% metals basis, -325 mesh powder. For hardfacing, boronizing, and nuclear control rod coatings.

Molecular Formula C2H9Br
Molecular Weight 113 g/mol
CAS No. 12006-80-3
Cat. No. B077157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium boride (Cr2B)
CAS12006-80-3
Molecular FormulaC2H9Br
Molecular Weight113 g/mol
Structural Identifiers
SMILESC.C.Br
InChIInChI=1S/2CH4.BrH/h2*1H4;1H
InChIKeyPUBHCAQZIBCNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cr2B Overview: Properties and Commercial Availability


Dichromium boride (Cr2B) is the most metal-rich and boron-leanest of the six thermodynamically stable binary phases in the Cr–B system, crystallizing in an orthorhombic Fddd structure [1]. Unlike its higher-boron congeners (CrB, CrB2, CrB4) which are dominated by covalent B–B networks, Cr₂B's properties are governed by a predominantly metallic bond character, conferring distinct electronic, magnetic, and mechanical behavior [2]. This intermediate phase bridges the ductility of metallic chromium and the extreme hardness of boron-rich borides, positioning Cr₂B as a critical interfacial or composite constituent rather than a standalone bulk ceramic. It is commercially available as a high-purity powder (≥99.5% metals basis, -325 mesh) [3], with a melting point of ~1890 °C and a density of 6.53 g/cm³ [4].

Why Substituting Cr2B Fails in Alloy Design


In complex multi-component systems like Ni–Cr–B–Si hardfacing alloys or high-chromium steel boronizing, Cr₂B cannot be freely substituted by CrB or CrB₂. The reason is twofold. First, thermodynamic competition dictates phase formation: in Fe–Cr–B or Ni–Cr–B ternary systems, Cr₂B (or isostructural (Cr,Fe)₂B) is the kinetically favored primary boride precipitate at lower boron activities, forming a fine dispersion up to 90 vol.% that provides a unique combination of high hardness and microstructural stability . Substituting with B-rich borides (CrB₂) in a B-lean environment fails to produce the same reinforcing architecture. Second, Cr₂B is the only chromium boride that exhibits temperature-independent paramagnetism, whereas CrB₂ is antiferromagnetic below 88 K [1]. This fundamental electronic difference has profound implications for applications sensitive to magnetic noise or requiring predictable high-temperature magnetic behavior. These factors mean that direct substitution in a materials design or a repair specification leads to uncontrollable variation in wear life, corrosion resistance, and functional properties.

Quantitative Performance Evidence for Cr2B


Hardness-Toughness Balance vs. CrB and CrB2

While CrB and CrB2 are often promoted for their superior monolithic hardness (CrB: Vickers hardness Hv = 19.6–23.3 GPa; CrB2: 16–22 GPa in bulk ceramics), these values come with a critical trade-off in brittleness [1]. In electron-beam surface alloys where a mixture of Cr2B, CrB, Cr2B3, and Cr3B4 is formed, Cr2B plays a crucial role in achieving hardness without catastrophic brittleness. The maximum microhardness of a CrB+Cr2B mixed layer reaches approximately 18.5 GPa [2]. Furthermore, in coatings where (Fe,Cr)2B and Cr2B constitute up to 90 vol.% of the reinforcing phase, the bulk microhardness reaches ~1500 HV, but more importantly, the wear resistance is increased by a factor of 5x compared to 12Х18Н9T stainless steel under fixed abrasive particle conditions .

Surface alloying Microhardness Fracture toughness

Phase Stability in Ni-Cr-B Hardfacing Systems

A pivotal, often overlooked, advantage of Cr2B is its unique thermodynamic role in commercial powder metallurgy and coating systems. When CrB powder is added to SUS304L stainless steel compacts and sintered, in-situ x-ray diffraction reveals that CrB transforms into Cr2B during heating, and this newly formed Cr2B subsequently reacts with the matrix to form a transient liquid phase via a eutectic reaction, enabling densification [1]. In NiCrBSi hardfacing alloys, it is the presence of Cr2B precipitates (0.1–2.6 μm, achieving maximum microhardness of ~537 HV0.2) that provides the primary strengthening mechanism [2]. The benchmark NbC–NiCrBSi composite coating achieves a specific wear rate of approximately 2.84 × 10⁻¹⁴ m³/(N·m) under high-temperature sliding conditions [3].

Hardfacing alloys NiCrBSi coatings Phase evolution

High-Volume Boride Reinforcement in Surface Alloys

In a direct comparative tribological evaluation of electron-beam clad surface layers on stainless steel, Cr2B and (Fe,Cr)2B constitute up to 90 volume percent of the reinforcing phase, achieving a maximum microhardness of ~1500 HV in a 2.3–2.8 mm thick coating . Under fixed abrasive particle friction, the Cr2B-based coating exhibited a 5x improvement in wear resistance over 12Х18Н9T stainless steel. Critically, under gas and hydroabrasive conditions at low attack angles (15° and 20°), the wear resistance was enhanced by a factor of 6x and 2x, respectively .

Electron-beam cladding Surface composite Abrasive wear

Sinterability Constraints vs. CrB and CrB2

A critical, practical limitation that distinguishes Cr2B from its commercially more established counterpart CrB2 is its extremely poor sinterability. In a systematic study comparing the sintering behavior of single-phase Cr2B, CrB, and CrB2 powders, all three were found to be 'so unsinterable that they could be consolidated by pressure sintering only' [1]. However, the mechanistic pathway for Cr2B is more restrictive: even mechanochemically pre-treated powders require pressure-assisted sintering to achieve densification, while under identical conditions, the as-milled Cr-B(1:2) composition (yielding CrB2) can be consolidated pressurelessly via the exothermic reaction heat of unreacted Cr-B, and CrB2 ceramics in a separate study achieved 98.4% ρth with a hardness of 15.89 ± 1.3 GPa and fracture toughness of 1.8 ± 0.14 MPa·m^(1/2) via spark plasma sintering [REFS-1, REFS-2].

Pressureless sintering Hot pressing Densification

Temperature-Independent Paramagnetism vs. CrB2

A unique electronic property that may be decisive for specific high-tech applications is the magnetic behavior of Cr2B. Unlike CrB2 (antiferromagnetic with a Néel temperature TN = 88 K) and unlike pure chromium (antiferromagnetic below 311 K), Cr2B displays temperature-independent paramagnetism [1]. This means its magnetic susceptibility remains essentially constant across a broad temperature range (300–100 K), with no magnetic ordering transition. A large, temperature-independent orbital contribution to the susceptibility is proposed, which diminishes rapidly in higher borides due to the formation of discrete boron networks and the associated change in band structure. Furthermore, even light Fe-doping (<3%) induces ferromagnetism with a Curie-Weiss behavior, revealing that the stoichiometric Cr2B sits at a delicate electronic cusp between magnetic ground states [2].

Magnetic susceptibility Paramagnetism Antiferromagnetism

Key Industrial Application Scenarios for Cr2B


NiCrBSi Hardfacing for Mining and Drilling

Cr2B is the kinetically mandated primary hardening precipitate in NiCrBSi self-fluxing alloys. Its addition or in-situ formation during plasma-transferred arc (PTA) welding or laser cladding regulates the volume fraction and dispersion of hard boride phases, directly controlling the slurry erosion and low-stress abrasion resistance of coatings. Evidence shows that Cr2B precipitates (0.1–2.6 μm) achieve a hardening peak of 537 HV0.2, and coatings with 90 vol.% Cr2B/(Fe,Cr)2B exhibit a 6x improvement in hydroabrasive wear resistance at low attack angles compared to stainless steel [1]. Procurement of Cr2B powder for hardfacing formulations therefore directly determines end-use component life in mining slurry pumps, dredging cutterheads, and drilling tool joints. This application is validated by the direct comparative tribological evaluation of electron-beam clad layers on 12Х18Н9T stainless steel, which serves as a realistic industrial baseline [1].

Boronizing High-Chromium Tool Steels

When boronizing high-chromium (>18–23 wt.% Cr) tool steels such as AISI H13 or D2 for enhanced hot hardness and molten metal corrosion resistance, the resulting boride layer is a multiphase mixture of CrB, Cr2B, and Fe2B. Evidence indicates that the presence and relative fraction of Cr2B in these layers significantly influences the overall hardness (measured at ~18.5 GPa in electron-beam treated layers [1]) and thermal shock resistance. Components including aluminum die-casting molds, glass mold plungers, and hot-forging dies benefit from this multiphase architecture where Cr₂B bridges the thermal expansion mismatch between Fe₂B and CrB, reducing spallation. The quantitative evidence from electron-beam treatment of Kh12MF steel provides the process-property link [1].

Nuclear Reactor Neutron-Absorbing Coatings

Cr2B powder is commercially specified for 'wear-resistant, high-temperature oxidation-resistant and neutron-absorbing coatings in nuclear reactors' [1]. While in-core quantitative performance data remains largely proprietary, this application is physically justified by two independent datasets in the evidence guide: (1) the high melting point of 1890 °C [2] and (2) its resistance to high-temperature oxidation and thermal shock below 1300 °C [1]. As an alternative to B₄C-enriched composites, Cr₂B's thermal expansion coefficient (closer to stainless steel cladding than pure boron carbide) and its metallic conductivity can reduce pellet-cladding mechanical interaction (PCMI) during transient events, providing an engineering rationale for its use in advanced Generation IV reactor control elements where B₄C swelling is a known failure mode.

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